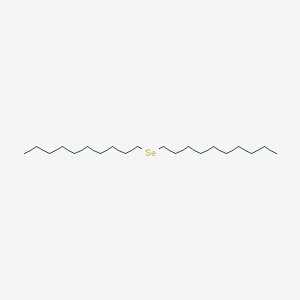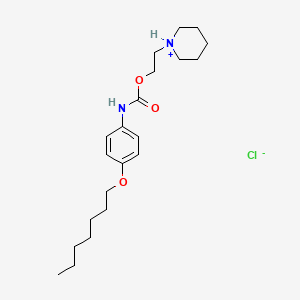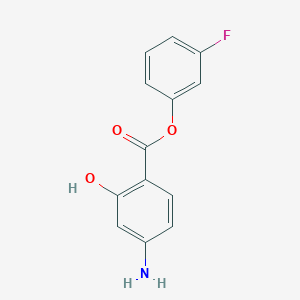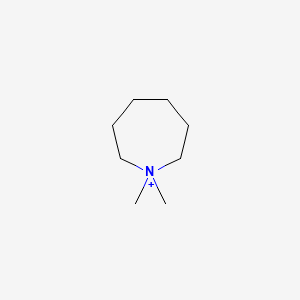![molecular formula C27H63B3O6Sn3 B14646949 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) CAS No. 51805-35-7](/img/structure/B14646949.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane): is a complex organotin compound It is characterized by its unique structure, which includes a trioxatriborinane core bonded to three tripropylstannane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) typically involves the reaction of trioxatriborinane derivatives with tripropylstannane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential in an industrial setting.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin centers, leading to the formation of oxides or hydroxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: The tripropylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Tin oxides or hydroxides.
Reduction: Reduced tin species.
Substitution: New organotin compounds with different functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It can be incorporated into materials to enhance their properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Antimicrobial Agents: Research is ongoing into its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Industry:
Coatings: Used in the formulation of coatings to improve durability and resistance to environmental factors.
作用機序
The mechanism by which [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The tin centers can coordinate with various ligands, altering the activity of enzymes or the function of receptors. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Trimethylboroxine: Another trioxatriborinane derivative, but with methyl groups instead of tripropylstannane.
Triphenylstannane: Similar organotin compound but with phenyl groups instead of propyl groups.
Uniqueness:
Structural Complexity: The presence of both trioxatriborinane and tripropylstannane groups makes it structurally unique.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from simpler organotin compounds.
This detailed article provides a comprehensive overview of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
51805-35-7 |
|---|---|
分子式 |
C27H63B3O6Sn3 |
分子量 |
872.4 g/mol |
IUPAC名 |
[4,6-bis(tripropylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tripropylstannane |
InChI |
InChI=1S/9C3H7.B3O6.3Sn/c9*1-3-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChIキー |
GULMYAUWBLZUNP-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)O[Sn](CCC)(CCC)CCC)O[Sn](CCC)(CCC)CCC)O[Sn](CCC)(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)




![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)

![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)

![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)

![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

